molecular formula C51H46N6O5 B13433433 1-Cyclohexyloxycarbonyloxyethyl 2-methyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

1-Cyclohexyloxycarbonyloxyethyl 2-methyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

Cat. No.: B13433433
M. Wt: 822.9 g/mol
InChI Key: CRWSOVYWPGCDFG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Desethoxy-2-methyl N-Trityl Candesartan Cilexetil involves multiple steps, starting from the base compound Candesartan CilexetilSpecific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

2-Desethoxy-2-methyl N-Trityl Candesartan Cilexetil undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substituting agents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction could produce different reduced forms of the compound .

Scientific Research Applications

2-Desethoxy-2-methyl N-Trityl Candesartan Cilexetil has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Desethoxy-2-methyl N-Trityl Candesartan Cilexetil involves blocking the binding of angiotensin II to the angiotensin II type 1 (AT1) receptor in various tissues, including vascular smooth muscle and adrenal glands. This inhibition prevents the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to a decrease in blood pressure .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Desethoxy-2-methyl N-Trityl Candesartan Cilexetil is unique due to its specific structural modifications, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to its parent compound and other derivatives .

Properties

Molecular Formula

C51H46N6O5

Molecular Weight

822.9 g/mol

IUPAC Name

1-cyclohexyloxycarbonyloxyethyl 2-methyl-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylate

InChI

InChI=1S/C51H46N6O5/c1-35-52-46-29-17-28-45(49(58)60-36(2)61-50(59)62-42-24-13-6-14-25-42)47(46)56(35)34-37-30-32-38(33-31-37)43-26-15-16-27-44(43)48-53-55-57(54-48)51(39-18-7-3-8-19-39,40-20-9-4-10-21-40)41-22-11-5-12-23-41/h3-5,7-12,15-23,26-33,36,42H,6,13-14,24-25,34H2,1-2H3

InChI Key

CRWSOVYWPGCDFG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)OC(C)OC(=O)OC9CCCCC9

Origin of Product

United States

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